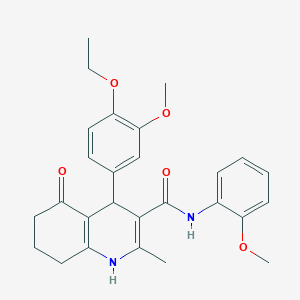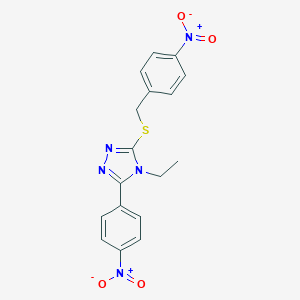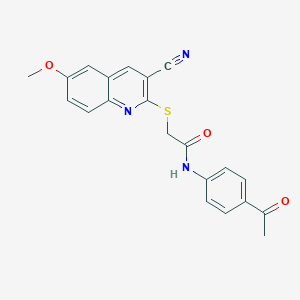
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is often associated with a range of biological activities.
Métodos De Preparación
The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functionalization of the quinoline core: Introduction of the ethoxy and methoxy groups can be done through electrophilic aromatic substitution reactions.
Amide formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-(4-Ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and may exhibit similar biological activities.
Carboxamide derivatives: Compounds with a carboxamide group may have similar chemical reactivity and biological properties.
Methoxyphenyl derivatives: These compounds contain methoxy groups on a phenyl ring, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
493017-01-9 |
|---|---|
Fórmula molecular |
C27H30N2O5 |
Peso molecular |
462.5g/mol |
Nombre IUPAC |
4-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C27H30N2O5/c1-5-34-22-14-13-17(15-23(22)33-4)25-24(16(2)28-19-10-8-11-20(30)26(19)25)27(31)29-18-9-6-7-12-21(18)32-3/h6-7,9,12-15,25,28H,5,8,10-11H2,1-4H3,(H,29,31) |
Clave InChI |
YZSLIXBMYZGWJA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417684.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{3-nitrophenyl}acetamide](/img/structure/B417685.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B417686.png)
![N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417687.png)
![2-[[4-methyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B417690.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B417691.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B417694.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B417696.png)

![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B417700.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazole](/img/structure/B417701.png)

![2-{[4-ethyl-5-({[3-(trifluoromethyl)phenyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B417705.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417706.png)
